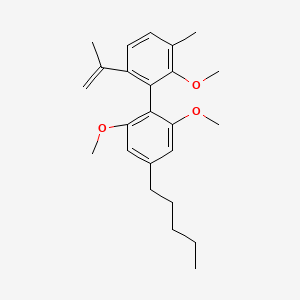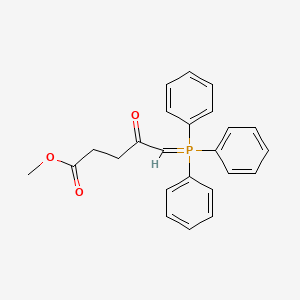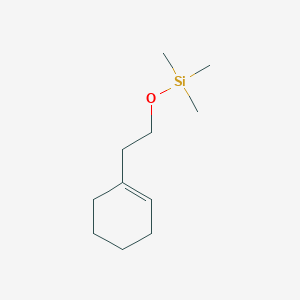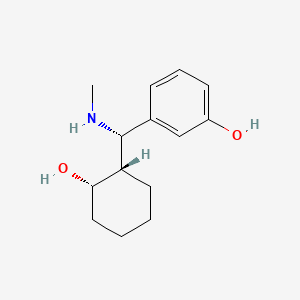![molecular formula C18H23ClOP+ B14415412 Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium CAS No. 80833-24-5](/img/structure/B14415412.png)
Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenyl groups, a chloro group, and a (2,2-dimethylpropoxy)methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium typically involves the reaction of diphenylphosphine with a suitable chloroalkylating agent. One common method is the reaction of diphenylphosphine with chloro[(2,2-dimethylpropoxy)methyl]chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a flow reactor where diphenylphosphine and chloro[(2,2-dimethylpropoxy)methyl]chloride are continuously fed into the reactor along with a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The continuous flow process offers advantages such as improved safety, scalability, and efficiency compared to batch processes.
化学反応の分析
Types of Reactions
Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia, thiols, or alcohols can be used under basic conditions to facilitate the substitution reaction.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding substituted phosphonium salts.
科学的研究の応用
Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium involves its ability to act as a nucleophile or electrophile depending on the reaction conditions. The phosphorus atom can form bonds with various electrophiles, while the chloro group can be substituted by nucleophiles. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phosphorus atom.
類似化合物との比較
Similar Compounds
Diphenylphosphine: Lacks the chloro and (2,2-dimethylpropoxy)methyl groups.
Triphenylphosphine: Contains three phenyl groups instead of two phenyl groups and a chloro[(2,2-dimethylpropoxy)methyl] group.
Chloro(diphenyl)phosphine: Contains a chloro group and two phenyl groups but lacks the (2,2-dimethylpropoxy)methyl group.
Uniqueness
Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium is unique due to the presence of the (2,2-dimethylpropoxy)methyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry and industry.
特性
CAS番号 |
80833-24-5 |
|---|---|
分子式 |
C18H23ClOP+ |
分子量 |
321.8 g/mol |
IUPAC名 |
chloro-(2,2-dimethylpropoxymethyl)-diphenylphosphanium |
InChI |
InChI=1S/C18H23ClOP/c1-18(2,3)14-20-15-21(19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3/q+1 |
InChIキー |
PKQUOTZGRZITKU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)
![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)





![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)


![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)

![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)

